1-Chloro-2-isothiocyanato-3,5-dimethylbenzene

描述

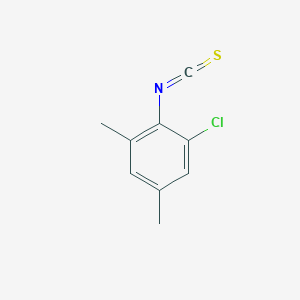

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), an isothiocyanato group (-N=C=S, position 2), and methyl groups at positions 3 and 5. This structure confers unique reactivity, particularly through the isothiocyanato group, which is highly electrophilic and reacts readily with amines to form thiourea derivatives. Such properties make it valuable in organic synthesis, pharmaceuticals, and agrochemicals .

属性

IUPAC Name |

1-chloro-2-isothiocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMBGNFFOMXBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene typically involves the reaction of 1-chloro-3,5-dimethylbenzene with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:

Starting Material: 1-chloro-3,5-dimethylbenzene.

Reagent: Thiophosgene (CSCl₂).

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene.

Product: this compound.

化学反应分析

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Biological Activities

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene has been studied for its diverse biological activities:

- Antimicrobial Properties : Research indicates that isothiocyanates possess significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The presence of chlorine enhances the antibacterial properties of the compound .

- Anticancer Activity : Isothiocyanates are noted for their potential anticancer effects. Studies have shown that derivatives like this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation .

Pharmaceutical Applications

The pharmaceutical applications of this compound are promising:

- Drug Development : As a bioactive compound, it serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its ability to modify biological pathways makes it a candidate for further pharmacological studies .

- Agrochemical Use : Given its antimicrobial properties, this compound can be explored as a natural pesticide or herbicide in agricultural settings. Isothiocyanates are known for their role in plant defense mechanisms against pests and pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of isothiocyanate compounds:

- Synthesis and Evaluation : A study demonstrated the synthesis of various isothiocyanates, including this compound, highlighting its high yield and purity when synthesized under optimized conditions. The evaluation showed promising antibacterial activity with minimal inhibitory concentrations indicating effectiveness against pathogenic bacteria .

- Anticancer Mechanisms : Research focusing on the anticancer properties revealed that the compound could inhibit cell proliferation in human leukemia cells. The mechanism involved induction of apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Data Tables

作用机制

The mechanism of action of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues. This covalent modification can alter the structure and function of the target protein, providing insights into its biological role. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural and Functional Group Differences

The table below summarizes key differences between the target compound and its analogs:

Solvent Systems and Reaction Optimization

Evidence from PEG/dioxane/water solvent systems demonstrates improved conversion and selectivity for reactions involving brominated analogs (e.g., 1-bromo-3,5-dimethylbenzene) . While direct data for the target compound is lacking, similar solvent mixtures could enhance its reactivity or facilitate product separation due to phase behavior induced by CO2 pressure .

Availability and Commercial Considerations

- Discrepancies in Availability: The target compound shows conflicting availability lists 5g and 500mg as available (Ref: 3D-WJB90988), while (Ref: 10-F652959) reports discontinuation across all sizes. This may reflect supplier-specific variations or batch-dependent production .

生物活性

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene, commonly referred to as chlorinated isothiocyanate, is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry and agriculture.

- Molecular Formula : C9H8ClNS

- Molecular Weight : 197.68 g/mol

- CAS Number : 333852

This compound exhibits biological activity primarily through its isothiocyanate functional group. Isothiocyanates are known for their ability to interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The mechanism involves the nucleophilic attack on electrophilic centers in proteins, which can result in enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that isothiocyanates possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against a range of bacteria and fungi. The chlorinated variant has been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to conventional antibiotics.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may enhance the cytotoxic effects of chemotherapeutic agents.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 10 |

| MCF-7 (breast cancer) | 20 | 8 |

| A549 (lung cancer) | 25 | 12 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isothiocyanates, including the chlorinated variant. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM against S. aureus and E. coli.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with minimal effects on normal cells, indicating its potential for targeted therapy.

Structure-Activity Relationship (SAR)

The biological activity of isothiocyanates is influenced by their structural characteristics. The presence of chlorine and methyl groups enhances lipophilicity and reactivity towards cellular targets. Variations in substituents can lead to differences in potency and selectivity.

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-chloro-2-isothiocyanato-3,5-dimethylbenzene, and how do they resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. The chlorine and isothiocyanate groups induce distinct deshielding effects on neighboring protons, with coupling patterns revealing substitution patterns (e.g., meta vs. para) .

- Infrared (IR) Spectroscopy : The isothiocyanate (-NCS) group exhibits a strong absorption band near 2050–2100 cm, distinguishing it from thiocyanate (-SCN) or other functional groups .

- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight and fragmentation patterns, particularly the loss of Cl or NCS groups.

Q. How can researchers optimize synthesis protocols to minimize side reactions (e.g., hydrolysis of the isothiocyanate group)?

- Methodological Answer :

- Reaction Conditions : Conduct reactions under anhydrous conditions (e.g., dry DMF or THF) to prevent hydrolysis of the -NCS group. Monitor temperature (≤40°C) to avoid thermal decomposition .

- Protecting Groups : Use temporary protecting groups for chlorine or methyl substituents during synthesis to reduce unwanted electrophilic substitution .

- Purification : Employ column chromatography with silica gel modified with 1–2% triethylamine to neutralize acidic impurities that degrade -NCS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound with biological nucleophiles (e.g., cysteine residues)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The -NCS group is electrophilic, making it prone to nucleophilic attack. Compare activation energies for reactions with thiols vs. amines .

- Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., Keap1-Nrf2 pathway) to predict binding affinity and selectivity. Use force fields like CHARMM36 for accurate solvation dynamics .

- Experimental Validation : Pair computational predictions with LC-MS/MS to track adduct formation in vitro .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a wide concentration range (nM–µM) to identify biphasic effects. For example, low concentrations may activate Nrf2 (anti-inflammatory), while high concentrations induce ROS-mediated cytotoxicity .

- Cell Line Specificity : Test activity in multiple cell lines (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) to assess tissue-dependent responses .

- Metabolite Profiling : Use HPLC or UPLC to detect degradation products (e.g., thioureas) that may contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。